3-bromo-N-methoxy-N-methyl-propionamide
Overview
Description
3-bromo-N-methoxy-N-methyl-propionamide is an organic compound with the molecular formula C5H10BrNO2. It is a brominated amide, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the propionamide backbone .
Preparation Methods
The synthesis of 3-bromo-N-methoxy-N-methyl-propionamide typically involves the bromination of N-methoxy-N-methyl-propionamide. This can be achieved through the reaction of N-methoxy-N-methyl-propionamide with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-bromo-N-methoxy-N-methyl-propionamide undergoes various chemical reactions, including:
Scientific Research Applications
3-bromo-N-methoxy-N-methyl-propionamide is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the effects of brominated amides on biological systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-methoxy-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide functional group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
3-bromo-N-methoxy-N-methyl-propionamide can be compared with other brominated amides, such as:
3-bromo-N-methylbenzamide: Similar in structure but with a benzamide backbone instead of a propionamide backbone.
3-bromo-N,N-dimethylbenzamide: Contains two methyl groups attached to the nitrogen atom, differing in its substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-N-methoxy-N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAOGJIJRRDYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.